molecular formula C12H19NO3 B13903159 cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B13903159
M. Wt: 225.28 g/mol
InChI Key: BVODOBNALBQJLO-MYIOLCAUSA-N
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Description

cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS 1263378-51-3) is a high-purity chemical building block for research and development . This compound, with the molecular formula C12H19NO3 and a molecular weight of 225.287 g/mol, belongs to the azabicycloheptane structural class, which is a framework of significant interest in medicinal chemistry . Azabicyclic compounds are key precursors in the synthesis of beta-lactam antibiotics, a critical class of drugs that includes carbapenems and penems . These structures act as core scaffolds upon which potent pharmacological activity is built, often serving as "last-resort" agents for treating multi-drug resistant bacterial infections . The tert-butyl ester group in its structure enhances the molecule's stability and can make it a versatile intermediate for further synthetic modifications in the lab. Researchers utilize this compound in projects aimed at developing new antibacterial agents to combat the growing global health threat of antibiotic resistance . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-8-7-9(14)12(8,13)4/h8H,5-7H2,1-4H3/t8?,12-/m0/s1

InChI Key

BVODOBNALBQJLO-MYIOLCAUSA-N

Isomeric SMILES

C[C@@]12C(CCN1C(=O)OC(C)(C)C)CC2=O

Canonical SMILES

CC12C(CCN1C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: tert-Butyl Pyrrole-2-acetate

The synthesis begins with the preparation of tert-butyl pyrrole-2-acetate , a crucial intermediate for constructing the bicyclic core.

  • Method 1: Reaction of pyrrole with tert-butyl diazoacetate in the presence of copper bronze at 80 °C yields the ester in moderate yield (~52%). However, this method suffers from decomposition issues during isolation due to the formation of dark, viscous by-products.

  • Method 2: Radical substitution using tert-butyl iodoacetate (prepared from tert-butyl bromoacetate and sodium iodide) with excess pyrrole in aqueous dimethyl sulfoxide (DMSO) and iron(II) sulfate/hydrogen peroxide leads to the ester but with side reactions causing 2,5-disubstitution.

  • Preferred Method: The most efficient and clean method involves the reaction of N-pyrrolylmagnesium chloride with tert-butyl bromoacetate, providing tert-butyl pyrrole-2-acetate in good yield and purity. This method avoids the side reactions and decomposition seen in other approaches.

Conversion to Diester Intermediate

The tert-butyl pyrrole-2-acetate is then converted into a diester intermediate by reaction with triphosgene followed by methanolysis.

  • Triphosgene reacts with the ester under reflux in dry toluene, generating an intermediate chloroformate species.

  • Subsequent treatment with dry methanol at room temperature produces the diester with a reported yield of 76%.

  • Purification by column chromatography removes minor by-products such as N-methoxycarbonylpyrrole.

Hydrogenation and Cyclization to Form the Bicyclic Core

Hydrogenation of the diester in trifluoroacetic acid (TFA) using rhodium on alumina catalyst under elevated hydrogen pressure (13.5 atm) leads to selective reduction and ring closure forming the bicyclic azabicyclo[3.2.0]heptan-7-one structure.

  • The hydrogenation step is critical to achieve the bicyclic beta-lactam core.

  • The reaction conditions (pressure, catalyst, solvent) are optimized to control stereochemistry and avoid over-reduction or side reactions.

Preparation of the Target tert-Butyl Ester

The bicyclic core bearing a free carboxylic acid is then converted into the tert-butyl ester form to improve stability and facilitate handling.

  • Esterification can be achieved by reaction with tert-butyl alcohol derivatives or by using tert-butyl protecting groups during earlier steps.

  • The tert-butyl ester is favored due to its stability under various reaction conditions and ease of removal if necessary.

Alternative Synthetic Routes and Intermediates

Patent literature describes alternative synthetic schemes involving protected pyrrolidine intermediates and carbonyldiimidazole activation.

  • For example, (2S,4S)-4-(acetylthio)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is reacted with carbonyldiimidazole and other reagents under nitrogen atmosphere to afford key intermediates.

  • Subsequent coupling with phosphoryloxy derivatives and careful temperature control (-10 °C to 0 °C) yields advanced intermediates that can be converted into the target bicyclic compound.

  • Final purification involves recrystallization from solvent mixtures such as acetonitrile and cyclohexane.

Summary Table of Key Preparation Steps

Step Number Reaction Description Key Reagents/Conditions Yield / Notes
1 Formation of tert-butyl pyrrole-2-acetate N-pyrrolylmagnesium chloride + tert-butyl bromoacetate Good yield; clean reaction
2 Conversion to diester via triphosgene/methanol Triphosgene, reflux in toluene; methanol, room temp 76% yield; column chromatography purification
3 Hydrogenation and cyclization to bicyclic core H2 (13.5 atm), Rh/Al2O3 catalyst, TFA solvent Selective reduction; stereochemistry control
4 Esterification to tert-butyl ester tert-Butyl alcohol derivatives or Boc protection Stable ester formation
5 Alternative route via protected pyrrolidine CDI activation, low temperature coupling Intermediate isolation and purification
6 Final purification Recrystallization from acetonitrile/cyclohexane High purity target compound

Research Discoveries and Observations

  • The choice of ester protecting group is crucial for the stability of intermediates and the final compound. tert-Butyl esters are preferred for their robustness and ease of removal.

  • The hydrogenation step is sensitive to catalyst and solvent choice; Rhodium on alumina in trifluoroacetic acid provides optimal results.

  • Radical substitution methods for initial ester formation are less favored due to side product formation and purification difficulties.

  • The use of carbonyldiimidazole for activation in alternative routes allows for mild conditions and better control over coupling steps.

  • Chromatographic purification remains essential to remove minor by-products such as N-methoxycarbonylpyrroles and dihydrobenzoxazolones.

  • Recrystallization from mixed solvents enhances purity and yield of the final bicyclic ester.

Chemical Reactions Analysis

cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .

Scientific Research Applications

cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

  • CAS : 854137-66-9
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Structural Differences : Lacks the methyl group at position 1.
  • Impact on Properties: Reduced lipophilicity compared to the methylated derivative.
  • Applications : Used as a simpler scaffold for studying β-lactamase resistance mechanisms .

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

  • CAS: Not explicitly provided (refer to ChemBK, 2015)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structural Differences : Methyl group at position 5 instead of 1.
  • Impact on Properties :
    • Altered steric environment may affect binding affinity to bacterial targets.
    • Higher molecular weight due to additional methyl group.
  • Applications : Investigated for modified antibiotic activity against Gram-negative pathogens .

cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

  • CAS : 1263378-57-9
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structural Differences :
    • Oxo group at position 6 instead of 7.
    • Nitrogen atom at position 3 (3-aza) instead of 2.
  • Impact on Properties: Changes in ring strain and hydrogen-bonding capacity due to shifted functional groups. Potential differences in enzymatic stability and pharmacokinetics .

cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

  • CAS: Not explicitly provided (refer to PubChem, 2004)
  • Molecular Formula: Likely C₁₁H₁₇NO₃ (inferred from bicyclo system)
  • Structural Differences : Nitrogen atom at position 3 (3-aza) instead of 2.
  • Impact on Properties :
    • Altered electronic configuration could influence interactions with biological targets.
    • May exhibit reduced β-lactamase stability compared to 2-aza derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester 1263379-01-6 C₁₁H₁₇NO₃ 211.26 1-methyl, 7-oxo, 2-aza Carbapenem antibiotic precursor
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester 854137-66-9 C₁₁H₁₇NO₃ 211.26 No methyl group β-lactamase resistance studies
cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester - C₁₂H₁₉NO₃ 225.28 5-methyl, 7-oxo, 2-aza Modified antibiotic activity
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester 1263378-57-9 C₁₂H₁₉NO₃ 225.28 1-methyl, 6-oxo, 3-aza Pharmacokinetic studies

Research Findings and Implications

  • Steric Effects : The 1-methyl group in the target compound enhances steric protection of the β-lactam ring, reducing hydrolysis by β-lactamases compared to unmethylated analogs .
  • Positional Isomerism : Methyl substitution at position 5 (vs. 1) alters the compound’s conformational flexibility, impacting its affinity for PBPs .

Biological Activity

cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, also known as cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, is a bicyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of this compound include a bicyclic framework with an oxo group and a carboxylic acid moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
IUPAC Nametert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
InChI KeyILMIVCFTQLIRIG-CBAPKCEASA-N

Synthesis

The synthesis of this compound typically involves cyclization of appropriate precursors under specific reaction conditions, often requiring a base and heat to facilitate the process .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific pathways through which it exerts its effects can vary based on the biological context in which it is studied.

Pharmacological Applications

Research indicates that this compound may serve as a precursor in drug synthesis, particularly in the development of novel therapeutics targeting various diseases . Its structural analogs have been explored for antibacterial properties, suggesting that similar derivatives might exhibit antimicrobial activity.

Antibacterial Activity

A study investigating derivatives of bicyclic compounds found that modifications to the bicyclic structure could enhance antibacterial efficacy against resistant strains . While specific data on this compound is limited, the structural similarities suggest potential for similar activity.

Enzyme Inhibition

Research on related compounds has demonstrated their role as inhibitors of β-lactamases, enzymes responsible for antibiotic resistance . The interaction with such enzymes could provide insights into the potential use of cis-1-Methyl-7-oxo derivatives in overcoming bacterial resistance.

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substituents on the bicyclic core can significantly affect biological activity:

Compound TypeBiological Activity
7-Oxabicyclo[2.2.1]heptane derivativesModerate antibacterial activity
2-Azabicyclo[2.2.1]heptane derivativesPotential enzyme inhibitors

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